tert-butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate
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Overview
Description
tert-Butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate: is a chemical compound with the molecular formula C15H28N2O4S and a molecular weight of 332.46 g/mol . This compound is known for its unique chemical properties and versatility, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate typically involves the protection of amine groups using carbamates. One common method is the use of tert-butyloxycarbonyl (Boc) protecting groups, which can be installed and removed under relatively mild conditions . The synthesis process may involve the reaction of cyclopentyl and cyclopropanesulfonamidoethyl intermediates with tert-butyl carbamate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with a high degree of purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-Butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate involves its interaction with molecular targets through the formation of stable complexes. The compound’s carbamate group can form covalent bonds with amino groups in proteins, leading to the modification of protein function and activity . This interaction can affect various molecular pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
tert-Butyl carbamate: A common protecting group for amines, similar in structure but without the cyclopentyl and cyclopropanesulfonamidoethyl groups.
tert-Butyl N-(2-cyclopentyl)carbamate: Similar but lacks the cyclopropanesulfonamidoethyl group.
tert-Butyl N-(2-cyclopropanesulfonamidoethyl)carbamate: Similar but lacks the cyclopentyl group.
Uniqueness: tert-Butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate is unique due to the presence of both cyclopentyl and cyclopropanesulfonamidoethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective modification of biological molecules and precise control over chemical reactions .
Properties
IUPAC Name |
tert-butyl N-[2-cyclopentyl-2-(cyclopropylsulfonylamino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4S/c1-15(2,3)21-14(18)16-10-13(11-6-4-5-7-11)17-22(19,20)12-8-9-12/h11-13,17H,4-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFVSWFDMRGQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCCC1)NS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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